molecular formula C12H9NO2 B8434073 1-Isocyanato-7-methoxynaphthalene

1-Isocyanato-7-methoxynaphthalene

Cat. No.: B8434073
M. Wt: 199.20 g/mol
InChI Key: FSCVXTNYCWQDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-isocyanato-7-methoxynaphthalene

InChI

InChI=1S/C12H9NO2/c1-15-10-6-5-9-3-2-4-12(13-8-14)11(9)7-10/h2-7H,1H3

InChI Key

FSCVXTNYCWQDTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2N=C=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Isocyanato-7-methoxynaphthalene
  • CAS Number : 185214-58-8
  • Molecular Formula: C₁₁H₇NO₂ (inferred from structural analogs)
  • Structure : A naphthalene backbone substituted with an isocyanate (-NCO) group at position 1 and a methoxy (-OCH₃) group at position 5.

Key Characteristics :

  • The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in polymer synthesis (e.g., polyurethanes) .
  • Limited direct data on its physical properties (e.g., melting point, solubility) are available, but structural analogs suggest moderate stability under anhydrous conditions .

Functional Group and Reactivity Comparison

Compound Name Functional Groups Reactivity Profile Key Differences vs. Target Compound References
This compound Isocyanate (1), Methoxy (7) High reactivity of -NCO with nucleophiles; methoxy group stabilizes aromatic ring. Reference compound.
1-Chloro-4-isocyanatonaphthalene Isocyanate (1), Chloro (4) -NCO reactivity; chloro group is electron-withdrawing, enhancing electrophilicity. Electron-withdrawing Cl vs. electron-donating OCH₃.
1-Methoxynaphthalene Methoxy (1) Lacks -NCO; participates in electrophilic substitution (e.g., nitration, sulfonation). No isocyanate group; lower chemical reactivity.
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone Hydroxy (2), Methoxy (7), Ketone Intramolecular H-bonding (O–H⋯O=C); stable crystalline structure. Hydroxy and ketone groups replace -NCO; solid-state H-bonding.
Hexamethylene diisocyanate Aliphatic diisocyanate High reactivity in polyurethane synthesis; aliphatic chain reduces steric hindrance. Aliphatic vs. aromatic backbone; two -NCO groups.
Key Observations:
  • Steric Effects : Substituents at position 7 (methoxy) may impose steric hindrance, slowing reactions at the -NCO group compared to unsubstituted naphthalene isocyanates .
  • Solid-State Behavior: Unlike hydroxylated analogs (e.g., 2-hydroxy-7-methoxynaphthalene derivatives), the target compound lacks H-bond donors, reducing crystalline order .

Structural and Positional Isomers

Compound Name Substituent Positions Impact on Properties References
1-Isocyanato-5,6,7,8-tetrahydronaphthalene Isocyanate (1), Partially saturated ring Reduced aromaticity lowers thermal stability; increased flexibility.
1-Isocyanato-6-n-butyloxycarbonylamino-hexan Aliphatic isocyanate Aliphatic chain enhances solubility in nonpolar solvents; lower melting point.
1-Bromo-7-methoxynaphthalene Bromo (1), Methoxy (7) Bromo group enables cross-coupling reactions (e.g., Suzuki); no -NCO reactivity.
Key Observations:
  • Aromatic vs. Aliphatic : Aromatic isocyanates (e.g., this compound) exhibit greater thermal stability but lower solubility than aliphatic analogs .
  • Substituent Position : Methoxy at position 7 (vs. 1 or 2) may influence regioselectivity in further functionalization reactions .

Toxicity and Handling

  • This compound: No direct toxicity data, but isocyanates generally pose respiratory and dermal hazards .
  • 1-Methoxynaphthalene : Classified as low toxicity; primary hazard is environmental persistence .
  • Hexamethylene diisocyanate : Highly toxic; regulated under occupational exposure limits (e.g., OSHA PEL: 0.005 ppm) .

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